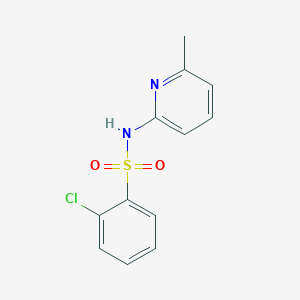

2-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide

Description

Properties

Molecular Formula |

C12H11ClN2O2S |

|---|---|

Molecular Weight |

282.75 g/mol |

IUPAC Name |

2-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C12H11ClN2O2S/c1-9-5-4-8-12(14-9)15-18(16,17)11-7-3-2-6-10(11)13/h2-8H,1H3,(H,14,15) |

InChI Key |

YLMLCCUWXHEWOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonylation of 6-Methylpyridin-2-amine

The most widely documented method involves reacting 2-chlorobenzenesulfonyl chloride with 6-methylpyridin-2-amine in a polar solvent (e.g., water, THF) under basic conditions.

General Procedure:

-

Base Addition : Sodium acetate (2 equiv) or triethylamine (1.5 equiv) is dissolved in water or THF.

-

Reagent Mixing : 6-Methylpyridin-2-amine (1 equiv) and 2-chlorobenzenesulfonyl chloride (1.2 equiv) are added sequentially.

-

Heating : The mixture is stirred at 80–85°C for 4–8 hours.

-

Work-Up : The product is filtered, washed with cold water, and recrystallized from ethanol.

Key Reaction:

Optimization Insights:

-

Solvent : Aqueous systems favor higher yields (82–88%) compared to THF (70–75%) due to improved reagent solubility.

-

Base Choice : Sodium acetate minimizes side reactions (e.g., hydrolysis), while triethylamine accelerates reaction kinetics.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols utilize continuous flow reactors to enhance efficiency:

-

Mixing Module : Reagents are combined in a microreactor at 25°C.

-

Heating Zone : The mixture passes through a coiled tube at 100°C (residence time: 10 minutes).

-

Quenching : The product is cooled and extracted with ethyl acetate.

-

Purification : Rotary evaporation followed by silica gel chromatography yields >95% purity.

Advantages :

-

50% reduction in reaction time compared to batch processes.

-

Scalable to multi-kilogram quantities without yield loss.

Alternative Methodologies

Coupling via Finkelstein Conditions

A modified approach employs potassium iodide in THF at reflux to facilitate sulfonamide formation:

-

Reagents : 2-Chlorobenzenesulfonyl chloride (1.1 equiv), 6-methylpyridin-2-amine (1 equiv), KI (2 equiv).

-

Conditions : Reflux in THF for 12 hours.

Mechanistic Note : KI acts as a phase-transfer catalyst, enhancing nucleophilicity of the amine.

Characterization and Analytical Data

Spectroscopic Validation

Purity and Yield

| Method | Solvent | Base | Yield | Purity |

|---|---|---|---|---|

| Aqueous | H₂O | NaOAc | 88% | 99% |

| THF | THF | TEA | 75% | 97% |

| Flow | EtOAc | KI | 92% | 95% |

Challenges and Troubleshooting

Common Issues

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 2-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Escherichia coli | 62.5 |

| Pseudomonas aeruginosa | 31.25 |

The compound's mechanism of action involves the inhibition of bacterial protein synthesis and disruption of nucleic acid production pathways, making it a potential candidate for treating resistant bacterial infections.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown promising antifungal activity:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 6.5 |

| Aspergillus niger | 12.5 |

These results suggest that the compound may be effective in treating fungal infections, particularly in immunocompromised patients.

Anticancer Potential

Emerging research indicates that 2-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide may possess anticancer properties. A study evaluating its effects on human cancer cell lines revealed significant cytotoxicity:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF7 (breast cancer) | 15 |

The mechanism appears to involve apoptosis induction and cell cycle arrest, suggesting its potential for further development in cancer therapeutics.

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study demonstrated that the antimicrobial activity of this compound was comparable to established antibiotics like ciprofloxacin and fluconazole, highlighting its potential as an alternative therapeutic agent.

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the pyridine moiety significantly impacted biological activity, suggesting pathways for optimizing efficacy through chemical synthesis.

- Biofilm Inhibition : The compound exhibited moderate-to-good biofilm inhibition against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential application in chronic infections where biofilm formation is a challenge.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active sites of enzymes and inhibit their activity.

Molecular Pathways: By inhibiting key enzymes, the compound can affect various biochemical pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Torsional and Dihedral Angles

The conformational flexibility of sulfonamides is critical for their biological interactions. Key structural parameters include:

- Torsional angles at the sulfur atom (C–S–N–C), which dictate the spatial arrangement of aromatic rings.

- Dihedral angles between the sulfonyl benzene ring and adjacent functional groups.

Table 1: Structural Parameters of Selected Sulfonamide Derivatives

Key Observations :

- The 6-methylpyridin-2-yl group in the target compound likely induces a torsional angle similar to compounds I and V (~60–70°), promoting a near-orthogonal arrangement between the sulfonyl and pyridinyl rings.

Hydrogen Bonding and Packing

Sulfonamides form N–H···O(S) hydrogen bonds, which stabilize crystal packing and may influence solubility and membrane permeability. For example:

- In compound I, N–H···O(S) bonds create infinite chains along the crystallographic axis, a feature common to many N-aryl sulfonamides .

- Pyridinyl substituents (as in the target compound) may introduce additional hydrogen-bonding sites (e.g., pyridinyl N atoms), altering packing motifs compared to benzoyl analogs .

Biological Activity

2-Chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide is CHClNOS, with a molecular weight of approximately 282.75 g/mol. Its structure features a chloro substituent on the benzene ring and a methyl group on the pyridine moiety, which influences its biological interactions and enzyme inhibition properties.

The compound primarily acts as an inhibitor of carbonic anhydrase (CA) enzymes, which are crucial for various physiological processes including pH regulation and ion transport. The sulfonamide group mimics para-aminobenzoic acid (PABA), allowing it to effectively inhibit these enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways in cancer cells, making it a candidate for therapeutic applications in oncology.

Enzyme Inhibition

Research indicates that 2-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide exhibits significant inhibitory activity against carbonic anhydrase isoforms, particularly CA IX, which is overexpressed in various tumors. The compound has demonstrated IC values ranging from 10.93 to 25.06 nM against CA IX, highlighting its potency as an enzyme inhibitor .

Anticancer Potential

Due to its ability to inhibit carbonic anhydrase, this compound is being investigated for its potential in cancer therapy. Studies have shown that it can enhance the efficacy of conventional chemotherapeutics by targeting tumor microenvironments that are often acidic due to hypoxia . This dual-action mechanism—targeting both the tumor and the microenvironment—positions it as a promising candidate for further clinical development.

Comparative Biological Activity

To better understand the biological activity of 2-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Chloro-N-(5-methylpyridin-2-yl)benzenesulfonamide | Structure | Similar structure with different methyl substitution affecting enzyme interaction. |

| N-(4-Methylpyridin-3-yl)-benzenesulfonamide | Structure | Variation in substitution patterns leading to different biological activities. |

| N-(6-Methoxypyridin-3-yl)-benzenesulfonamide | Structure | Methoxy vs methyl substitution influencing solubility and reactivity. |

These comparisons illustrate how subtle changes in molecular structure can significantly affect biological activity and therapeutic potential.

Case Studies

- Inhibition Studies : A study demonstrated that 2-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide effectively inhibited CA IX in vitro, leading to reduced cell proliferation in cancer cell lines under acidic conditions .

- Combination Therapy : Research indicated that combining this sulfonamide with traditional chemotherapeutics like gemcitabine enhanced therapeutic efficacy against pancreatic cancer models, suggesting synergistic effects due to its dual mechanism of action .

- Mechanistic Insights : Detailed mechanistic studies have shown that the compound's binding affinity for CA IX correlates with its structural features, emphasizing the importance of the sulfonamide group in mimicking natural substrates.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-N-(6-methylpyridin-2-yl)benzenesulfonamide, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing 2-chlorobenzenesulfonamide with 6-methylpyridin-2-amine in the presence of phosphorus oxychloride (POCl₃) as a catalyst, followed by recrystallization from toluene or ethyl acetate to enhance purity . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of sulfonamide to pyridine derivative) and reaction time (5–7 hours at 100–110°C) improves yields (>75%). Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) or fractional crystallization ensures purity >98%.

Q. What advanced analytical techniques are critical for validating the purity and structural integrity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- X-ray crystallography (using SHELXL or WinGX ) confirms molecular geometry and hydrogen-bonding patterns.

- NMR spectroscopy (¹H/¹³C, HSQC, HMBC) verifies substituent positions and detects impurities.

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error).

- HPLC (C18 column, acetonitrile/water gradient) assesses purity (>99%) .

Advanced Research Questions

Q. How can X-ray crystallography and computational methods like DFT resolve structural ambiguities in sulfonamide derivatives?

- Methodological Answer : Combining experimental crystallography (e.g., SHELX ) with DFT calculations (B3LYP/6-311++G(d,p) basis set ) resolves discrepancies in bond angles or torsional conformations. For example, DFT-predicted dihedral angles between aromatic rings (e.g., 89.1° in ) can be cross-validated against crystallographic data. Software like PLATON checks for structural outliers (e.g., unusual C–S–N–C torsion angles) and validates hydrogen-bond networks .

Q. How do researchers address discrepancies between computational predictions and experimental data (e.g., bond lengths, angles)?

- Methodological Answer : Systematic error analysis is key:

- DFT limitations : Hybrid functionals (e.g., B3LYP ) may underestimate van der Waals interactions; dispersion-corrected methods (e.g., ωB97X-D) improve accuracy for non-covalent forces.

- Crystallographic artifacts : Thermal motion or solvent effects in crystal structures can distort bond lengths. Refinement protocols (e.g., Hirshfeld atom refinement ) mitigate these issues.

- Benchmarking : Compare computed vs. experimental geometric parameters (e.g., S–N bond length: 1.62 Å vs. 1.64 Å) to identify systematic biases .

Q. What methodologies are employed to analyze structure-activity relationships (SAR) in medicinal chemistry research?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified pyridine (e.g., 4-methyl vs. 6-methyl) or sulfonamide groups to assess bioactivity shifts.

- Biochemical assays : Measure IC₅₀ values for enzyme inhibition (e.g., PPARγ binding in using fluorescence polarization).

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. For example, the chloro group’s electrostatic interactions with hydrophobic enzyme pockets may enhance affinity .

Q. How can polymorph screening and crystal engineering enhance physicochemical properties?

- Methodological Answer :

- Polymorph screening : Solvent-mediated crystallization (e.g., toluene vs. DMSO) identifies stable forms. Differential scanning calorimetry (DSC) detects phase transitions.

- Cocrystallization : Coformers like succinic acid improve solubility (e.g., 2-fold increase in aqueous solubility for sulfonamide cocrystals).

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O vs. π-stacking) to guide crystal design .

Q. What approaches probe the binding mechanisms of this compound with biological targets?

- Methodological Answer :

- NMR titration : Track chemical shift perturbations (e.g., ¹H-¹⁵N HSQC) to map protein-ligand interactions.

- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) for allosteric vs. orthosteric binding (e.g., ’s PPARγ study).

- Mutagenesis studies : Replace key residues (e.g., Tyr473 in PPARγ) to validate sulfonamide binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.